

Gastrazole Demonstrates Survival Benefit Over Placebo in Advanced Pancreatic Cancer

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Compound of Interest

Compound Name: **Gastrazole**
Cat. No.: **B607603**

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A pivotal, albeit small, randomized controlled trial has indicated that **Gastrazole** (JB95008), a novel cholecystokinin B (CCK2)/gastrin receptor antagonist, significantly improves survival in patients with advanced, inoperable pancreatic cancer when compared to a placebo. This finding suggests a potential new therapeutic avenue for a disease with a historically poor prognosis. Pancreatic cancer is a devastating illness, with a 5-year survival rate of less than 5%.^[1]

Quantitative Analysis of Clinical Trial Data

A key study, referred to as Trial A, provides the primary evidence for **Gastrazole**'s efficacy against a placebo.^{[1][2][3]} The trial's findings on overall survival are summarized below.

Metric	Gastrazole	Placebo	Statistical Significance
Median Overall Survival	7.9 months	4.5 months	p = 0.02
1-Year Survival Rate	33.3%	11.1%	-
Hazard Ratio (HR)	0.29 (95% CI: 0.10–0.85)	-	-

Data from a randomized controlled trial comparing protracted venous infusion (PVI) **Gastrazole** with PVI placebo in patients with advanced pancreatic cancer.^[1]

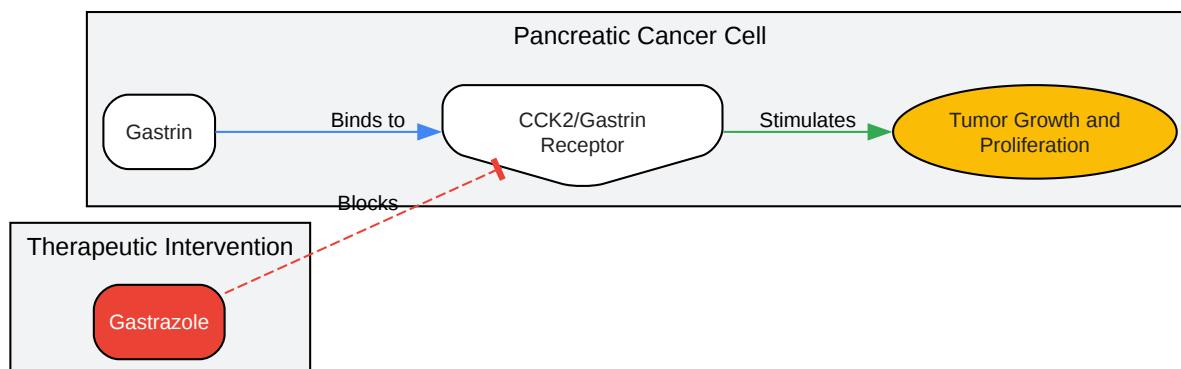
Experimental Protocol: Trial A

The study that yielded these results was a randomized, blinded, placebo-controlled trial.[1][2][3]

- Patient Population: The trial enrolled eighteen patients with biopsy-proven, inoperable pancreatic carcinoma.[1][2][3]
- Treatment Arms: Patients were randomized to receive either **Gastrazole** or a placebo.[1]
- Method of Administration: Both **Gastrazole** and the placebo were administered via protracted venous infusion (PVI).[1][2][3]
- Primary Endpoint: The primary endpoint of the study was overall survival.[1]
- Statistical Analysis: Overall survival was estimated using the Kaplan-Meier method and compared between the two arms using the log-rank test.[1]

Mechanism of Action and Signaling Pathway

Gastrazole functions as a potent and selective CCK2/gastrin receptor antagonist.[1][4] Gastrin has been identified as a growth stimulant for pancreatic cancer cells.[1][4][5] By blocking the gastrin receptor, **Gastrazole** is believed to inhibit this growth-promoting signal, thereby slowing tumor progression.[1][5]

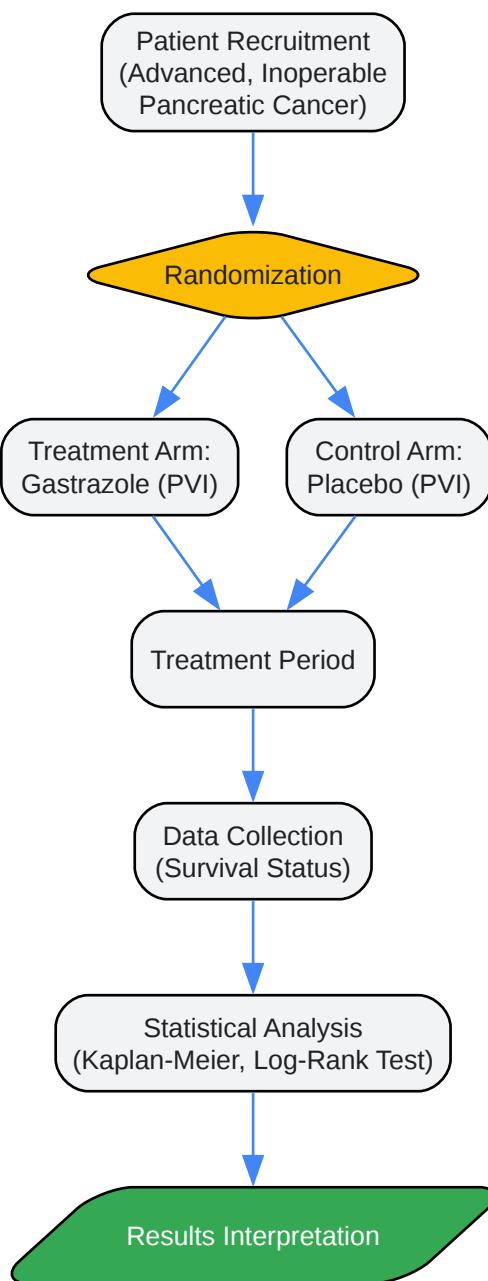


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Gastrazole's mechanism of action in pancreatic cancer.

Clinical Trial Workflow

The design of the randomized controlled trial comparing **Gastrazole** to a placebo followed a standard clinical research workflow.



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Workflow of the **Gastrazole** vs. Placebo clinical trial.

Adverse Events and Quality of Life

In the placebo-controlled trial, there was no significant difference in toxicity observed between the **Gastrazole** and placebo groups, with the exception of complications related to the central venous catheter and pump.[2][3][6] Another trial comparing **Gastrazole** to 5-fluorouracil (5-FU) found **Gastrazole** to have a milder toxicity profile, with significantly less diarrhea, stomatitis, and hand-foot syndrome.[1][2][3][4] Quality of life assessments in the latter trial showed no significant differences between the **Gastrazole** and 5-FU arms.[1][2][3][4]

Conclusion and Future Directions

The results from the initial placebo-controlled trial are promising, suggesting that **Gastrazole** may offer a survival advantage for patients with advanced pancreatic cancer.[1][2][3] However, the authors of the study rightly note that the trial size was very small, and larger-scale randomized trials are necessary to confirm these findings.[1][2][3][4] The favorable toxicity profile of **Gastrazole** may also make it a suitable candidate for combination therapies with existing cytotoxic drugs.[1][2][4]

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